1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo-
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Overview
Description
1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- is a chemical compound with the molecular formula C10H8Br2N2O2 and a molecular weight of 347.991 g/mol . This compound is characterized by the presence of two hydroxyl groups at positions 1 and 5, two amino groups at positions 4 and 8, and two bromine atoms at positions 2 and 6 on the naphthalene ring . It is an achiral molecule with no defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions . The amino groups can be introduced through nucleophilic substitution reactions using amine sources such as ammonia or primary amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The amino and bromine groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and bromine (Br2) for electrophilic substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1,5-naphthalenediol, 4,8-diamino-.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenediol, 4,8-diamino-2,6-dibromo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenediol: Lacks the amino and bromine groups, making it less reactive in certain chemical reactions.
2,6-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.
1,4-Naphthalenediol: Hydroxyl groups at positions 1 and 4, resulting in different chemical properties and uses.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
72379-40-9 |
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Molecular Formula |
C10H8Br2N2O2 |
Molecular Weight |
347.99 g/mol |
IUPAC Name |
4,8-diamino-2,6-dibromonaphthalene-1,5-diol |
InChI |
InChI=1S/C10H8Br2N2O2/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,15-16H,13-14H2 |
InChI Key |
HVZHDPROXKTWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=CC(=C2O)Br)N)C(=C1Br)O)N |
Origin of Product |
United States |
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